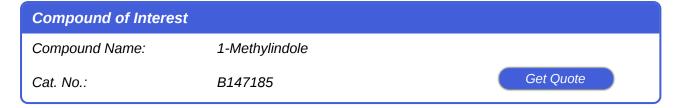


A Technical Guide to the Spectroscopic Characterization of 1-Methylindole

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This guide provides an in-depth analysis of **1-Methylindole** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Introduction

1-Methylindole (C₉H₉N) is a heterocyclic aromatic compound that serves as a fundamental building block in the synthesis of various biologically active molecules and materials. Accurate structural elucidation and purity assessment are critical for its application. Spectroscopic techniques, particularly NMR and IR spectroscopy, are powerful tools for the unambiguous characterization of its molecular structure. This document outlines the characteristic spectral data and provides standardized protocols for these analyses.

Spectroscopic Data of 1-Methylindole

The following tables summarize the key spectroscopic data for **1-methylindole**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-methylindole** provides information on the chemical environment of the hydrogen atoms in the molecule.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-7	~7.63	d	7.9
H-4	~7.31	d	8.2
H-5	~7.21	m	
H-6	~7.11	m	
H-2	~7.02	d	3.1
H-3	~6.48	d	3.1
N-CH ₃	~3.75	S	

Data compiled from CDCl₃ solvent.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of **1-methylindole**.

Carbon Assignment	Chemical Shift (δ) ppm
C-7a	136.6
C-3a	128.7
C-2	128.4
C-5	121.4
C-4	120.8
C-6	119.2
C-7	109.1
C-3	100.8
N-CH₃	32.7



Data compiled from CDCl₃ solvent.[1]

IR Spectral Data

The IR spectrum of **1-methylindole** highlights the characteristic vibrational modes of its functional groups.[2][3]

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3050	C-H stretching (aromatic)
~2950	C-H stretching (aliphatic, -CH₃)
1600-1450	C=C stretching (aromatic ring)
~1470	C-H bending (aliphatic, -CH₃)
~740	C-H out-of-plane bending (ortho-disubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **1-methylindole**.

NMR Spectroscopy

3.1.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **1-methylindole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]
- Transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube securely.

3.1.2. ¹H NMR Spectrum Acquisition

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- Set the acquisition parameters for a standard ¹H experiment. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

- Acquire the Free Induction Decay (FID).
- Process the FID by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
- Integrate the signals and pick the peaks.

3.1.3. ¹³C NMR Spectrum Acquisition

- Use the same sample prepared for ¹H NMR.
- Tune the probe to the ¹³C frequency.
- Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 128 or more, depending on sample concentration.



- Acquire the FID.
- Process the FID with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Pick the peaks.

IR Spectroscopy (Neat Liquid)

3.2.1. Sample Preparation

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **1-methylindole** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.

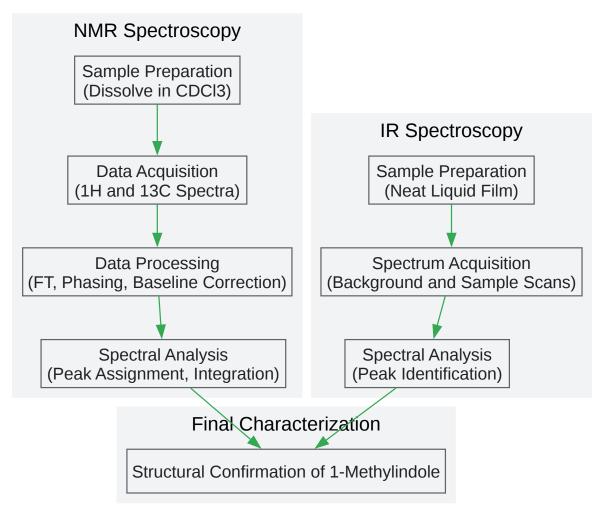
3.2.2. IR Spectrum Acquisition

- Open the spectrometer's sample compartment and run a background spectrum with the empty salt plates (or nothing) in the beam path.
- Place the prepared salt plate assembly into the sample holder in the spectrometer.
- Close the sample compartment.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their wavenumbers.

Visualizations Experimental Workflow



Experimental Workflow for Spectroscopic Characterization

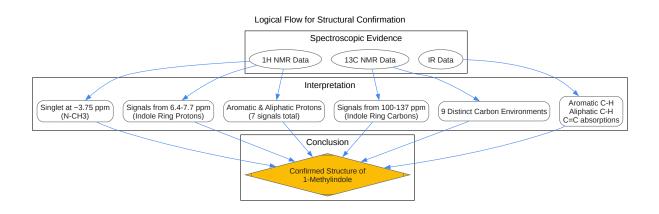


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Caption: Workflow for NMR and IR spectroscopic analysis.

Structural Elucidation Logic





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Caption: Logic for confirming the structure of **1-Methylindole**.

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